molecular formula C7H18Cl2N2O B1379514 (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride CAS No. 1803593-29-4

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride

Cat. No.: B1379514
CAS No.: 1803593-29-4
M. Wt: 217.13 g/mol
InChI Key: ZFCSSAZXNMRVEC-UHFFFAOYSA-N
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Description

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O and a molecular weight of 217.14 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride typically involves the reaction of 2,2-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyloxan-4-yl)hydrazine
  • (2,2-Dimethyloxan-4-yl)hydrazine monohydrochloride
  • (2,2-Dimethyloxan-4-yl)hydrazine trihydrochloride

Uniqueness

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is unique due to its specific chemical structure and properties. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

(2,2-dimethyloxan-4-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(2)5-6(9-8)3-4-10-7;;/h6,9H,3-5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSSAZXNMRVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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